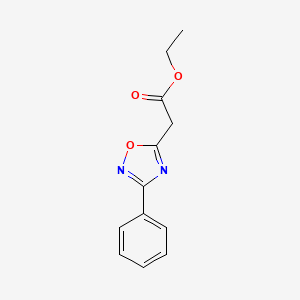
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is further connected to an ethyl acetate moiety.
Vorbereitungsmethoden
The synthesis of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzophenone hydrazide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction mixture is refluxed in a suitable solvent like ethanol, leading to the formation of the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: The compound has applications in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This regioisomer has different nitrogen and oxygen atom positions, leading to variations in its chemical and biological properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with unique properties and applications in medicinal chemistry and materials science.
This compound stands out due to its specific substitution pattern and the presence of the ethyl acetate moiety, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13715-47-4 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(14-17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
IJUQYBOVHIZTMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


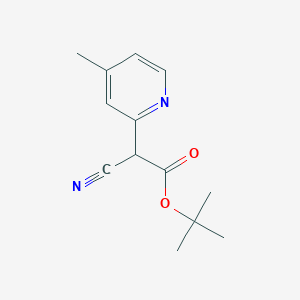
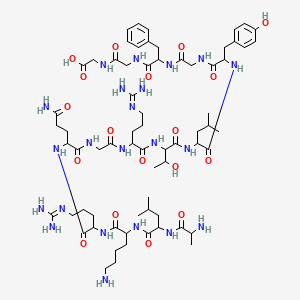
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
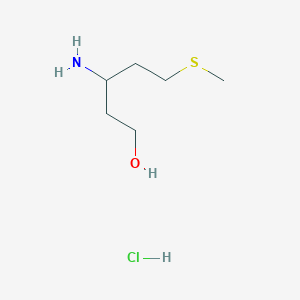
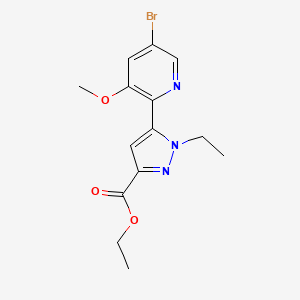
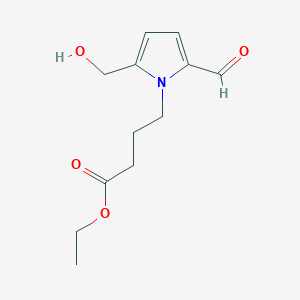
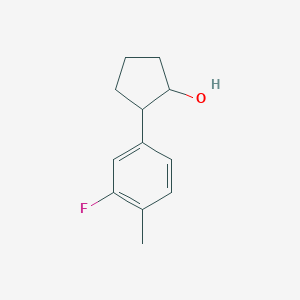
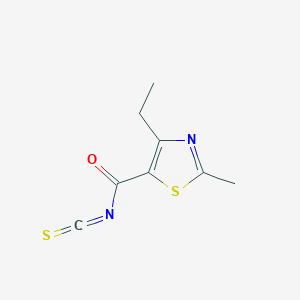
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
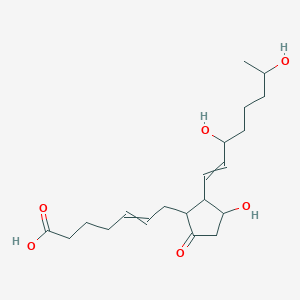
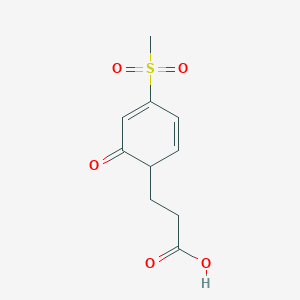

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
